molecular formula C8H13NO3 B14493530 2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- CAS No. 65469-15-0

2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-

Katalognummer: B14493530
CAS-Nummer: 65469-15-0
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: HQFIEADDOOWSSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidinedione, a class of compounds known for their diverse chemical properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- typically involves the reaction of pyrrolidinedione with an appropriate alkylating agent. One common method is the alkylation of pyrrolidinedione with 1-methylethoxy methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the methylethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: This compound is similar in structure but lacks the methylethoxy group.

    2,5-Pyrrolidinedione, 1-ethyl-: Another similar compound with an ethyl group instead of the methylethoxy group.

Uniqueness

2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]- is unique due to the presence of the methylethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

65469-15-0

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

1-(propan-2-yloxymethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H13NO3/c1-6(2)12-5-9-7(10)3-4-8(9)11/h6H,3-5H2,1-2H3

InChI-Schlüssel

HQFIEADDOOWSSO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCN1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.